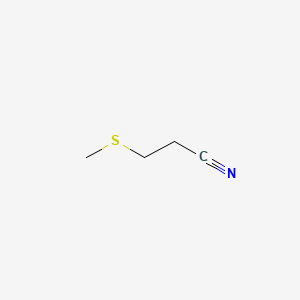

3-(Methylthio)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c1-6-4-2-3-5/h2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDWVHABTMSBCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338322 | |

| Record name | 3-(Methylsulfanyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54974-63-9 | |

| Record name | 3-(Methylsulfanyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis of 3 Methylthio Propanenitrile

Biological Distribution and Identification

3-(Methylthio)propanenitrile has been identified in a range of plant species and food products, highlighting its role as a volatile aroma compound and a component of plant chemical profiles.

The compound has been detected in various plants, often as part of their volatile organic compound emissions or as a constituent of their extracts.

Arisaema jacquemontii Blume : This tuberous herb, found in the Himalayan region, is recognized in traditional medicine. scholarsresearchlibrary.comencyclopedia.pub Phytochemical analyses of its tubers have revealed a complex mixture of compounds. d-nb.infonih.gov While the plant is known for a variety of secondary metabolites, specific identification of this compound in its profile contributes to understanding its chemical makeup. scholarsresearchlibrary.comd-nb.info

Cyperus esculentus : Commonly known as tigernut, the aqueous extracts of this plant have been shown to contain this compound as a major chemical constituent. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed its presence among the volatile and semi-volatile compounds in the nut. researchgate.net

Cucumis melo : While extensive research exists on the volatile profiles of melon, the specific identification of this compound is a subject of detailed chemical analysis of different cultivars and their developmental stages.

Table 1: Documented Occurrence of this compound in Plant Species

| Plant Species | Common Name | Part(s) Analyzed | Analytical Method | Reference(s) |

|---|---|---|---|---|

| Arisaema jacquemontii Blume | Cobra Lily | Tuber | Not Specified | scholarsresearchlibrary.comd-nb.info |

| Cyperus esculentus | Tigernut, Chufa | Tuber (Aqueous Extract) | GC-MS | nih.govresearchgate.net |

Beyond its presence in plants, this compound is a notable component in certain processed foods, particularly those involving fermentation.

Fish Sauce : This compound is a significant aroma-active component in fermented fish products. researchgate.netu-tokyo.ac.jp Specifically, it has been identified as a major volatile compound in sand lance fish sauce, contributing to its characteristic scent profile. researchgate.net The formation of such compounds during the fermentation of fish sauce is a complex process involving microbial and enzymatic transformations of amino acids and other precursors from the raw materials. jifro.ir

Synthetic Methodologies for 3 Methylthio Propanenitrile and Analogues

Chemical Synthesis Approaches for the Core Structure

The construction of the 3-(methylthio)propanenitrile molecule can be achieved through several synthetic routes, primarily focusing on the formation of the nitrile group or the introduction of the methylthio moiety.

A primary strategy for synthesizing this compound involves the reaction of a precursor already containing the methylthio group with a cyanide source. One such method is the reaction of 2-chloroethyl methyl sulfide (B99878) with sodium or potassium cyanide. google.com This approach builds the carbon chain and introduces the nitrile group simultaneously through a nucleophilic substitution reaction. Other methods mentioned in the literature include the direct cyanation of propanethiol and the ammoxidation of propanethiol, where propanethiol is reacted with ammonia (B1221849) and oxygen to form the nitrile. smolecule.com Additionally, the dehydration of the corresponding thioamide can yield this compound. smolecule.com

Conversely, the methylthio group can be introduced onto a propanenitrile backbone. A foundational method is the nucleophilic substitution reaction using sodium methylthiolate (NaSCH₃). smolecule.com This reaction typically involves displacing a leaving group, such as a halogen, from a nitrile-containing precursor. For example, 3-chloropropanenitrile reacts with sodium methylthiolate in a polar aprotic solvent like dimethylformamide (DMF) to produce this compound. smolecule.com

Another significant strategy is the conjugate addition of methyl mercaptan (CH₃SH) to acrylonitrile (B1666552). smolecule.com This reaction can be mediated by heterogeneous catalysts, such as pyridine-functionalized silica (B1680970) gel (Py-SiO₂), under mild conditions. The mechanism involves the adsorption of methyl mercaptan onto the catalyst's basic sites, followed by the activation of acrylonitrile and the subsequent addition of the methylthio group to the β-carbon. smolecule.com

Table 1: Synthesis of this compound

| Starting Materials | Reagents/Catalyst | Product | Key Findings |

|---|---|---|---|

| 2-Chloroethyl methyl sulfide | Sodium cyanide or Potassium cyanide | This compound | Nucleophilic substitution to introduce the nitrile group. google.com |

| 3-Chloropropanenitrile | Sodium methylthiolate (NaSCH₃) | This compound | SN2 reaction to incorporate the methylthio moiety. smolecule.com |

| Acrylonitrile | Methyl mercaptan (CH₃SH) / Pyridine-functionalized silica gel | This compound | Catalytic conjugate addition under mild conditions. smolecule.com |

Stereoselective Synthesis of Related Propanenitrile Derivatives

Achieving stereocontrol in the synthesis of propanenitrile derivatives is crucial for applications in fields like pharmaceuticals. Methodologies often rely on catalytic asymmetric reactions or stereospecific nucleophilic substitutions.

Catalytic asymmetric hydrogenation is a powerful tool for establishing stereocenters. For the synthesis of chiral propanenitrile analogues, such as (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key transformation involves the use of a chiral catalyst. researchgate.netnih.govacs.org Specifically, a chiral DM-SEGPHOS-Ru(II) complex has been successfully employed to hydrogenate a β-hydroxy amide precursor, yielding the product with high stereoselectivity (de 98%, ee >99%) after recrystallization. researchgate.netnih.govacs.org The development of chiral catalysts, including those based on rhodium, ruthenium, and iridium, has been pivotal for the synthesis of a wide array of chiral molecules. ajchem-b.comuclm.es These catalysts are particularly effective for the hydrogenation of functionalized olefins and ketones. uclm.es

Stereospecific nucleophilic substitution reactions, particularly those proceeding via an Sₙ2 mechanism, are critical for controlling stereochemistry. rsc.org In the synthesis of chiral propanenitrile derivatives, an Sₙ2 reaction can be used to introduce a nucleophile with a complete inversion of configuration at the stereocenter. researchgate.netnih.govacs.org For instance, the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile utilizes an Sₙ2 substitution reaction with methylamine (B109427) to provide a diamine intermediate with an inversion of configuration. researchgate.netnih.govacs.org The choice of solvent can be critical in these reactions; nonpolar solvents like trichloroethylene (B50587) have been shown to favor Sₙ2 pathways over Sₙ1, thereby enhancing stereoselectivity in certain cases. acs.org

Table 2: Key Stereoselective Reactions for Propanenitrile Analogues

| Reaction Type | Catalyst/Reagent | Substrate Type | Key Outcome |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Chiral DM-SEGPHOS-Ru(II) complex | β-Hydroxy amide | High stereoselectivity (de 98%, ee >99%). researchgate.netnih.govacs.org |

| Sₙ2 Nucleophilic Substitution | Methylamine | Chiral precursor with a leaving group | Inversion of configuration at the reaction center. researchgate.netnih.govacs.org |

Preparation of Intermediate and Related Alkylthionitriles (e.g., 3-(Methylthio)propionaldehyde (B105701), 3-Methylthiopropylamine)

The synthesis of intermediates like 3-(methylthio)propionaldehyde and related compounds such as 3-methylthiopropylamine involves distinct and specific chemical transformations.

The primary industrial synthesis of 3-(methylthio)propionaldehyde, also known as methional, is achieved through the catalytic addition of methyl mercaptan to acrolein. google.com.nanih.govgoogle.com This reaction can be performed continuously by contacting a gaseous acrolein feed stream with a liquid reaction medium containing the catalyst. google.com A variety of catalysts can be used, including organic bases like tertiary amines and pyridines, as well as heterogeneous catalysts that are insoluble in the reaction medium. google.com.nagoogle.com

The synthesis of 3-methylthiopropylamine can be approached from different starting materials. One multi-step method begins with 3-methylthiopropanol, which is first converted to 3-methylthio-1-chloropropane using thionyl chloride. patsnap.com This intermediate then reacts with potassium phthalimide, followed by hydrazinolysis to yield the final 3-methylthiopropylamine. patsnap.com An alternative reported synthesis involves the asymmetric hydrogenation of nitrosobenzene (B162901) using a palladium catalyst. cymitquimica.com

Table 3: Synthesis of Key Intermediates

| Target Compound | Starting Materials | Key Reagents/Steps |

|---|---|---|

| 3-(Methylthio)propionaldehyde | Acrolein, Methyl mercaptan | Catalytic addition using organic bases or heterogeneous catalysts. google.com.nagoogle.comgoogle.com |

| 3-Methylthiopropylamine | 3-Methylthiopropanol | 1. Thionyl chloride; 2. Potassium phthalimide; 3. Hydrazine (B178648) hydrate. patsnap.com |

Enzymatic and Biocatalytic Transformations

Nitrile-Converting Enzyme Systems

The biological conversion of the nitrile group (-C≡N) into a carboxylic acid or an amide is catalyzed by two distinct groups of enzymes: nitrilases, and the combination of nitrile hydratases and amidases. nih.govwikipedia.org These enzymatic systems are found in a wide array of organisms, including bacteria, fungi, and plants, and are harnessed for their synthetic potential. nih.gov

Nitrilase Activity and Substrate Specificity

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia (B1221849), without the formation of a free amide intermediate. wikipedia.org This one-step conversion is of significant interest for the synthesis of carboxylic acids. The catalytic mechanism involves a conserved triad (B1167595) of amino acids (glutamic acid, lysine, and cysteine) within the enzyme's active site. acsgcipr.org

Nitrilases are generally classified based on their substrate preference, such as aliphatic, aromatic, or arylacetonitrilase categories. nih.gov While extensive research has been conducted on the substrate scope of various nitrilases, specific data on the enzymatic hydrolysis of 3-(Methylthio)propanenitrile is not extensively detailed in the available literature. However, the activity of nitrilases on structurally similar short-chain aliphatic nitriles suggests that this compound is a potential substrate. For instance, nitrilases from various microbial sources have demonstrated activity on a range of aliphatic nitriles. The efficiency of the conversion would be dependent on the specific enzyme, as the active site must accommodate the sulfur atom and the length of the alkyl chain. Some nitrilases exhibit broad substrate specificity, hydrolyzing aromatic, aliphatic, and heterocyclic nitriles, making them potential candidates for this transformation. ebi.ac.uk

Nitrile Hydratase and Amidase Activities

The alternative pathway for nitrile conversion is a two-step process. First, a nitrile hydratase (NHase, EC 4.2.1.84) hydrates the nitrile to its corresponding amide. wikipedia.org Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the final carboxylic acid and ammonia. wikipedia.org This pathway is common in many bacteria, such as those from the genus Rhodococcus, which are well-known for their nitrile-converting capabilities. nih.gov

The second enzyme in this pathway, amidase, would then be required to hydrolyze 3-(methylthio)propanamide to 3-(methylthio)propionic acid. The co-expression of nitrile hydratase and amidase within the same organism allows for a one-pot conversion of the nitrile to the carboxylic acid. acsgcipr.org

Enantioselectivity in Biocatalytic Hydrolysis

Enzymatic reactions are renowned for their high stereoselectivity, a property that is highly valuable in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. nih.govacsgcipr.org Nitrilases and nitrile hydratases can perform enantioselective hydrolysis of racemic nitriles, leading to the production of optically pure carboxylic acids or amides. nih.gov This process, known as kinetic resolution, relies on the enzyme preferentially converting one enantiomer of the substrate while leaving the other unreacted.

There is a lack of specific studies on the enantioselective hydrolysis of this compound. However, the potential for such a transformation can be inferred from studies on other nitriles. For a prochiral dinitrile like 3-hydroxyglutaronitrile, a library of nitrilases showed a wide range of enantioselectivities, producing either the (R)- or (S)-acid product. nih.gov This demonstrates that nitrilases can be highly selective catalysts for chiral synthesis. The successful enantioselective hydrolysis would depend on finding or engineering a nitrilase or nitrile hydratase whose active site can effectively discriminate between the two enantiomers of a chiral derivative of this compound.

Biocatalyst Engineering and Immobilization Strategies

To enhance the industrial applicability of nitrile-converting enzymes, significant efforts are directed towards biocatalyst engineering and immobilization. Protein engineering techniques, such as directed evolution and rational design, are employed to improve enzyme properties like activity, stability, and substrate specificity. For instance, modifying residues in the substrate-binding pocket of a nitrile hydratase can alter its regioselectivity towards dinitriles. acsgcipr.org Similarly, fusing the α- and β-subunits of a nitrile hydratase using molecular linkers like SpyTag/SpyCatcher has been shown to improve its thermal stability and tolerance to organic solvents. nih.gov

Immobilization of enzymes onto solid supports is a widely used strategy to improve their operational stability, facilitate their separation from the reaction mixture, and enable their reuse over multiple cycles. This is crucial for developing economically viable biocatalytic processes. Techniques such as adsorption, covalent attachment, entrapment, and the formation of cross-linked enzyme aggregates (CLEAs) have been successfully applied to nitrilases and nitrile hydratases. For example, a recombinant nitrilase from Pseudomonas putida has been immobilized as CLEAs for enantioselective nitrile hydrolysis. nih.gov Such strategies could be applied to develop robust biocatalysts for the conversion of this compound.

Analytical Methodologies for Characterization and Detection

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like 3-(Methylthio)propanenitrile. It allows for the separation of this compound from complex mixtures, which is a critical prerequisite for its accurate detection and measurement.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensory perception of the human nose. nih.govwikipedia.org This method is particularly valuable for identifying odor-active compounds, even at concentrations below the detection limits of instrumental detectors. wikipedia.org In GC-O, the effluent from the GC column is split, with one portion directed to a standard detector (like a mass spectrometer) and the other to a sniffing port where a trained analyst can assess the odor of the eluting compounds. nih.govpfigueiredo.org

Different GC-O methodologies exist, including detection frequency, dilution to threshold (Aroma Extract Dilution Analysis - AEDA), and direct intensity assessment, each providing different types of information about the potency and character of the odorants. wikipedia.orgpfigueiredo.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. spectroinlets.comthermofisher.com The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. spectroinlets.com As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint. nist.gov

GC-MS is highly effective for the analysis of this compound due to its ability to handle complex matrices and provide both qualitative and quantitative data. spectroinlets.com The technique is applied across various fields, including environmental analysis for detecting pollutants, food and beverage quality control, and forensic science. spectroinlets.comnist.gov High-resolution accurate mass (HRAM) GC-MS/MS systems offer even greater specificity and sensitivity, enabling the comprehensive characterization of samples and confident identification of unknown compounds. thermofisher.com

For the identification of unknown compounds, the resulting mass spectrum can be compared to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). gcms-id.canist.gov The retention time of the compound on the GC column provides an additional layer of identification. thermofisher.com

Sample Preparation and Extraction Methods (e.g., Solid Phase Microextraction (SPME))

Effective sample preparation is crucial for the successful analysis of trace-level compounds like this compound. Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that has gained widespread use. sigmaaldrich.comgerstelus.com SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. mdpi.com When exposed to a sample (either directly or in the headspace), analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.comsemanticscholar.org

The main advantages of SPME include its simplicity, reduced sample preparation time, and reusability of the fibers. sigmaaldrich.comsemanticscholar.org The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. nih.gov For volatile sulfur compounds, fibers such as those coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have been shown to be effective. nih.gov

SPME is widely applied in the analysis of volatile compounds in food and beverages, environmental samples, and biological matrices. sigmaaldrich.comsemanticscholar.org For example, headspace SPME (HS-SPME) coupled with GC-MS has been used to compare volatile sulfur compounds in plants from the Alliaceae and Brassicaceae families. nih.gov

| SPME Fiber Type | Target Analytes | Application Example |

| Polydimethylsiloxane (PDMS) | Nonpolar compounds | General screening of volatiles |

| Divinylbenzene (DVB) | Polar compounds | Analysis of flavors and fragrances |

| Carboxen (CAR) | Small volatile compounds | Environmental air monitoring |

| DVB/CAR/PDMS | Broad range of volatiles | Analysis of volatile sulfur compounds in plants nih.gov |

Mass Spectrometric Approaches

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. Beyond its standard use in GC-MS, more specialized mass spectrometric techniques offer unique capabilities.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large biomolecules like proteins and polymers. jeol.comjidc.org However, its application has expanded to include the analysis of smaller molecules. In MALDI-TOF, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. acdlabs.com The laser irradiation desorbs and ionizes the analyte molecules, which are then accelerated into a time-of-flight mass analyzer that separates them based on their m/z ratio. nih.gov

A significant innovation in this area is the development of novel matrix molecules that can selectively ionize specific classes of compounds. One such example is 3-[5'-(methylthio)-2,2'-bithiophen-5-ylthio]propanenitrile (MT3P), a propanenitrile-derived matrix. researchgate.net Research has shown that MT3P exhibits strong ionizing properties at low laser energies and facilitates the selective ionization of alkaloids, showing little to no interaction with compounds from other chemical families. researchgate.net This selectivity is highly advantageous for analyzing complex mixtures, as it can significantly reduce background noise from the matrix itself. researchgate.net

The development of such specialized matrices opens up new possibilities for the targeted analysis of small molecules, including nitrile-containing compounds, in complex samples.

The process of converting a neutral molecule into a charged ion is fundamental to mass spectrometry. The choice of ionization technique significantly impacts the resulting mass spectrum and the type of information that can be obtained.

In Gas Chromatography-Mass Spectrometry, Electron Ionization (EI) is a common hard ionization technique. acdlabs.com High-energy electrons bombard the analyte molecules, causing them to lose an electron and form a molecular ion. This process also leads to extensive fragmentation, creating a characteristic pattern that is useful for structural elucidation by providing a fingerprint of the molecule. acdlabs.comlibretexts.org The fragmentation of alkanes, for example, often results in clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

Chemical Ionization (CI) is a softer ionization technique that uses a reagent gas to ionize the analyte through ion-molecule reactions. acdlabs.comwaters.com This results in less fragmentation and a more prominent molecular ion, which is useful for determining the molecular weight of the compound. waters.com

In MALDI, the ionization is considered "soft" because it primarily produces singly charged molecular ions with minimal fragmentation. nih.gov The matrix plays a crucial role by absorbing the laser energy and facilitating the transfer of a proton to or from the analyte molecule. acdlabs.com

Spectrophotometric and Fluorimetric Assays for Nitrile Conversion Products

The enzymatic conversion of nitriles, including this compound, results in the formation of corresponding amides and carboxylic acids. nih.gov Spectrophotometric and fluorimetric assays are crucial tools for monitoring these biotransformation processes, primarily by detecting the accumulation of products or the consumption of reactants. These methods offer sensitive and often high-throughput means to quantify enzyme activity and reaction progress.

A variety of colorimetric and fluorimetric methods have been developed to screen for and characterize nitrile-metabolizing enzymes. nih.gov These assays are typically based on detecting the formation of the final carboxylic acid product or the ammonia (B1221849) released during hydrolysis.

Spectrophotometric Assays

Spectrophotometric methods are widely employed for their simplicity and accessibility. They often rely on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte.

One common strategy is the use of pH-sensitive indicators. The enzymatic hydrolysis of a nitrile to a carboxylic acid leads to a decrease in the pH of the reaction medium. This change can be visualized and quantified using a pH indicator, making it a suitable method for high-throughput screening in microplates. nih.govsemanticscholar.org However, this approach may be best suited for identifying highly concentrated enzymes with significant acid-forming activity. wits.ac.za

Another established method is the ferric hydroxamate assay. This technique specifically detects the formation of carboxylic acids. The carboxylic acid is converted to a hydroxamate, which then reacts with ferric ions (Fe³⁺) to form a colored complex that can be quantified spectrophotometrically. researchgate.net This method has been successfully used to screen for nitrilase activity. researchgate.net

Coupled enzyme assays provide an indirect but effective way to measure nitrile conversion. For instance, the ammonia liberated during nitrile hydrolysis can be quantified by coupling its formation to the glutamate (B1630785) dehydrogenase (GDH) reaction. In the presence of α-ketoglutarate, GDH catalyzes the reductive amination to glutamate, which is accompanied by the oxidation of NADH to NAD⁺. The decrease in NADH concentration can be monitored by the change in absorbance at 340 nm. frontiersin.org

The following table summarizes various spectrophotometric assays used for nitrile conversion products.

Table 1: Spectrophotometric Assays for Nitrile Conversion

| Assay Type | Principle | Target Analyte | Wavelength | Reference |

|---|---|---|---|---|

| pH-Indicator Based | Change in pH due to carboxylic acid formation is detected by an indicator dye. | Carboxylic Acid | Visible | nih.govwits.ac.za |

| Ferric Hydroxamate | Carboxylic acid reacts to form a colored ferric-hydroxamate complex. | Carboxylic Acid | ~520 nm | researchgate.net |

| Coupled GDH Assay | Ammonia produced from hydrolysis is used by glutamate dehydrogenase, oxidizing NADH. | Ammonia | 340 nm | frontiersin.org |

| Phenol (B47542)/Hypochlorite (B82951) | Ammonia reacts with phenol and hypochlorite to form a colored indophenol (B113434) complex. | Ammonia | Not Specified | nih.gov |

| Monochlorodimedone (MCD) Assay | Enzymatic halogenation of MCD leads to a decrease in UV absorption. | H₂O₂ Consumption | 290 nm | wur.nl |

Fluorimetric Assays

Fluorimetric assays generally offer higher sensitivity compared to spectrophotometric methods. These assays involve the use of reagents that become fluorescent upon reaction with the product of the nitrile conversion.

An example is the o-phthaldialdehyde (OPA) based assay, which can be used to detect the ammonia produced during the hydrolysis of nitriles. OPA reacts with primary amines, including ammonia, in the presence of a thiol to form a highly fluorescent isoindole derivative. While this method is applicable for some conversions, its suitability can be dependent on the specific enzyme and reaction conditions. wits.ac.za

Another fluorimetric approach involves detecting total nitrate/nitrite concentration, which can be relevant in broader studies of nitrogen metabolism related to nitrile compounds. abcam.com

The table below outlines a key fluorimetric assay for products of nitrile conversion.

Table 2: Fluorimetric Assays for Nitrile Conversion Products

| Assay Type | Principle | Target Analyte | Excitation/Emission (nm) | Reference |

|---|---|---|---|---|

| o-Phthaldialdehyde (OPA) | Ammonia reacts with OPA and a thiol to form a fluorescent product. | Ammonia | Not Specified | wits.ac.za |

| DAF-2/DAR | Probes that react with nitric oxide species to form fluorescent products. | Nitrate/Nitrite | ~360 / ~450 | abcam.com |

Detailed Research Findings

Research has demonstrated the application of these assays in various contexts. For instance, a colorimetric high-throughput screen based on pH changes, combined with an amidase inhibitor, was successfully used to distinguish between nitrilases and nitrile hydratases. nih.govsemanticscholar.org In this system, a yellow color indicated the formation of a carboxylic acid, while a blue color indicated no reaction. semanticscholar.org

In a study on a thermostable nitrilase from Paraburkholderia phymatum (Nitphym), a coupled GDH spectrophotometric assay was used to determine the enzyme's substrate specificity. frontiersin.org The specific activity of the purified enzyme was measured against a range of aromatic and aliphatic nitriles, with 3-phenylpropionitrile (B121915) showing significant activity. frontiersin.org The optimal temperature for the hydrolysis of 3-phenylpropionitrile by Nitphym was found to be between 40-50°C, as determined by UHPLC-UV assay, which complements the initial screening data from the spectrophotometric assay. frontiersin.org

Furthermore, high-performance liquid chromatography (HPLC) is often used as a reliable and quantitative method to confirm the results obtained from these spectrophotometric and fluorimetric screening assays. wits.ac.zaresearchgate.net

Chemical Transformations and Derivatization Studies

Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical reactivity, readily undergoing additions and transformations to other functional groups. smolecule.comcymitquimica.com

The electrophilic carbon atom of the nitrile group in 3-(Methylthio)propanenitrile is susceptible to attack by nucleophiles. smolecule.com This reactivity is foundational for creating new carbon-carbon and carbon-heteroatom bonds. While specific examples of condensation reactions involving the active methylene (B1212753) group adjacent to the nitrile are not extensively detailed in the reviewed literature, this position is inherently acidic and would be expected to participate in base-catalyzed condensations.

Nucleophilic addition is a characteristic reaction of nitriles. smolecule.com For instance, the addition of amines to the nitrile group can lead to the formation of amidines, a reaction class documented for nitriles in general. google.com

The nitrile group of this compound can be hydrolyzed to form 3-(methylthio)propanoic acid or 3-(methylthio)propanamide. This transformation can be achieved under either acidic or basic conditions. smolecule.comontosight.aichemistrysteps.com

Acid-Catalyzed Hydrolysis : Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. lumenlearning.comchemguide.co.uk The reaction proceeds through an amide intermediate. chemistrysteps.comlumenlearning.com Initially, protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water. lumenlearning.com Tautomerization of the resulting imidic acid yields the amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com

Base-Catalyzed Hydrolysis : Treatment with an aqueous alkali solution, like sodium hydroxide (B78521), followed by heating, also hydrolyzes the nitrile. chemguide.co.uk This process initially forms the salt of the carboxylic acid. chemistrysteps.comchemguide.co.uk The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

The conversion to amides can be stopped at the intermediate stage under controlled conditions. lumenlearning.comresearchgate.net This dual reactivity makes this compound a versatile precursor for both amides and carboxylic acids containing the methylthio group.

Table 1: Hydrolysis Reactions of this compound

| Reaction Type | Reagents | Primary Product | Ref |

|---|---|---|---|

| Acidic Hydrolysis | Dilute HCl, Heat | 3-(Methylthio)propanoic acid | lumenlearning.comchemguide.co.uk |

Synthesis of Heterocyclic Compounds Incorporating Propanenitrile Moieties

This compound serves as a valuable synthon for the creation of various heterocyclic structures. The nitrile and the adjacent methylene group provide the necessary reactivity for cyclization reactions. For example, it has been utilized in the synthesis of 3-(2-guanidinothiazol-4-yl-methylthio)propionitrile, a key intermediate for certain pharmaceutical compounds. google.com In this process, acrylonitrile (B1666552), a related compound, acts as a scavenger in a reaction to produce the target thiazole (B1198619) derivative. google.com

The versatility of the nitrile group is further demonstrated in its use for constructing pyridine (B92270) and pyrimidine (B1678525) ring systems. General methodologies show that nitriles can condense with N-vinyl or N-aryl amides in the presence of trifluoromethanesulfonic anhydride (B1165640) to form pyrimidine derivatives. researchgate.net Other approaches involve the reaction of nitriles with bidentate nucleophiles to create pyrazoles, isoxazoles, and pyrimidines. researchgate.net For instance, the reaction of a dicarbonitrile with hydrazine (B178648) can lead to the formation of aminopyrazoles. nih.gov

While direct examples using this compound in all these specific syntheses are not always explicitly detailed, its chemical nature makes it a suitable candidate for such transformations. For example, a patent describes the use of 3-(methylthio)propionitrile in the preparation of N-sulfamyl-3-(methylthio)propionamidine, which is then used to form thiazole derivatives. google.com Similarly, propanenitrile derivatives are used in the synthesis of thieno[2,3-b]thiophene-based heterocycles through nucleophilic addition and cyclization reactions. nih.govsemanticscholar.org

Table 2: Examples of Heterocyclic Synthesis Involving Propanenitrile Derivatives

| Starting Material Class | Reagents | Resulting Heterocycle | Ref |

|---|---|---|---|

| Propanenitrile Derivative | Hydrazonoyl Chlorides | 1,3,4-Thiadiazole Derivatives | researchgate.net |

| 3-Oxopropanenitrile Derivative | Phenyl isothiocyanate, Ethyl Chloroacetate | Thiazolidinone Derivative | scitcentral.com |

| Pyridine-2,6-bis-(3-oxo-3-propanenitrile) | Hydrazine, Hydrazonoyl Chlorides | Pyrazoles, Isoxazoles | researchgate.net |

Formation of Complex Methylthio-Containing Ligands and Matrices

The sulfur atom in the methylthio group of this compound possesses lone pairs of electrons, making it an effective coordination site for metal ions. biosynth.comcymitquimica.com This property allows the compound and its derivatives to act as ligands in coordination chemistry, forming stable complexes with various metals. biosynth.com

Research has shown that this compound can act as a ligand for heavy metals like mercury and selenium. biosynth.comcymitquimica.com This chelating ability is a distinguishing feature compared to simpler nitriles. smolecule.com Derivatives of methylthio-containing compounds are widely used to create polydentate ligands. For example, substituted 6-(methylthio)anilines act as bidentate SN ligands, coordinating with copper(II) ions through their nitrogen and sulfur atoms to form complexes with square planar or octahedral geometries. scispace.com Similarly, other research describes the synthesis of complex polydentate ligands containing [S,S,P,O] coordination pockets derived from (methylthio)phenyl phosphine (B1218219) precursors. mtu.edu

The synthesis of ditopic organic ligands containing methylthio-imidazolone fragments has been achieved, which subsequently react with copper(II) chloride to form coordination compounds. bakhtiniada.ru Furthermore, C-methylthio derivatives of cobalt bis(dicarbollide) have been synthesized and studied, demonstrating the integration of the methylthio group into complex organometallic structures. rsc.org These examples highlight the importance of the methylthio group in designing ligands for catalysis, materials science, and analytical applications. rsc.org

Derivatization for Enhanced Reactivity or Specific Applications (e.g., Trifluoromethyl Ethers)

Derivatization of molecules is a key strategy to modify their chemical properties for specific applications. While direct derivatization of this compound to a trifluoromethyl ether is not prominently described, the synthesis of trifluoromethyl ethers from related functional groups is a well-established field. chemrevlett.comnih.gov

Generally, the synthesis of aliphatic trifluoromethyl ethers can be achieved through methods like the "chlorination/fluorination" of corresponding alcohols or the oxidative desulfurization-fluorination of xanthates derived from alcohols. nih.govmdpi.com For instance, an alcohol can be converted to a xanthate, which is then treated with an oxidizing agent (like dibromodimethylhydantoin) and a fluoride (B91410) source (like pyridine-HF) to yield the trifluoromethyl ether. mdpi.com Another classic method involves converting a hydroxyl group to a chlorothionoformate, followed by chlorination and then fluorination with reagents like antimony trifluoride. nih.gov

Given that the nitrile group of this compound can be reduced to a primary amine, which in turn can be converted to an alcohol, a multi-step pathway to a trifluoromethyl ether derivative is chemically plausible. More directly, if a hydroxy-functionalized analogue were used, established protocols for O-trifluoromethylation could be applied. chemrevlett.com The incorporation of a trifluoromethoxy group is highly sought after in pharmaceutical and agrochemical research due to its ability to enhance metabolic stability and lipophilicity. chemrevlett.comnih.gov

Additionally, the nitrile group itself can be a precursor for other functionalities. For example, base-catalyzed nucleophilic additions of trimethylsilyl (B98337) cyanide (TMSCN) to α-(trifluoromethyl)styrenes have been developed to produce CF3-containing nitriles, showcasing the compatibility of the nitrile group with trifluoromethyl moieties under certain reaction conditions. acs.org

Role As an Aroma Volatile and Flavor Precursor in Food Science

Contribution to Food Aroma Profiles (e.g., Fish Sauce, Beef)

3-(Methylthio)propanenitrile has been identified as a volatile component in a range of foods, where it contributes to their characteristic aroma profiles. Notably, it is recognized as one of the major aromatic active compounds in sand lance fish sauce. researchgate.netd-nb.info In this context, it is part of a complex mixture of compounds that create the unique and pungent aroma of fermented fish products. d-nb.info

Furthermore, this compound has been identified in certain fruits, which is an unusual finding as nitrile compounds are more commonly associated with the Brassicaceae family (e.g., cabbage and mustard). researchgate.netnih.govjfda-online.com Its discovery in muskmelon, for instance, highlights the diverse origins and contributions of this volatile sulfur compound to food aroma. nih.govjfda-online.com

The odor of this compound itself is not extensively described in sensory literature in the same way as more common aroma compounds. However, its structural similarity to other sulfur-containing volatiles suggests it likely contributes savory, and potentially sulfury, notes to the foods in which it is present.

Enzymatic and Thermal Formation Pathways in Food Systems

The formation of this compound in food systems is primarily attributed to two key chemical processes: enzymatic reactions and thermal degradation, particularly the Maillard reaction and Strecker degradation. researchgate.netnih.gov

Enzymatic Formation: In some plant species, particularly those in the Brassicaceae family, this compound can be formed through the enzymatic hydrolysis of glucosinolates. researchgate.netnih.govjfda-online.com Specifically, the precursor 2-(methylthio)-ethyl glucosinolate is acted upon by the enzyme myrosinase, leading to the formation of the nitrile. nih.govjfda-online.com This pathway is less common in the majority of food products but explains its presence in certain vegetables and fruits. researchgate.netnih.govjfda-online.com

Thermal Formation: A more prevalent pathway for the formation of this compound in cooked foods is through the Maillard reaction and the associated Strecker degradation of amino acids. researchgate.netnih.gov The sulfur-containing amino acid methionine is the key precursor in this process. researchgate.netnih.gov During heating, methionine can undergo Strecker degradation, a reaction between an amino acid and a dicarbonyl compound (formed during the Maillard reaction), to produce Strecker aldehydes. In the case of methionine, this aldehyde is methional [3-(methylthio)propanal]. nih.govresearchgate.netnih.gov Further reactions can then lead to the formation of this compound. The conditions of the thermal processing, including temperature, pH, and the presence of other reactants, can influence the yield and profile of the volatile compounds produced, including this specific nitrile. google.com

Impact on Food Quality and Sensory Characteristics

In products like fish sauce, where a complex array of volatile compounds contributes to the final aroma, this compound is part of the characteristic flavor profile. tandfonline.comtandfonline.com Its presence, along with other nitrogen and sulfur-containing compounds, is a result of the fermentation process and is integral to the authentic sensory experience of the product. d-nb.info

However, the impact of sulfur compounds on food quality is not always positive. Depending on their concentration and the food matrix, they can sometimes contribute to off-flavors. While specific data on the flavor threshold and consumer acceptance of pure this compound is limited, the balance of volatile sulfur compounds is critical. An excess of certain sulfur volatiles can lead to undesirable notes described as "sulfury" or "cabbage-like."

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Prediction of Spectroscopic Parameters (e.g., Vibrational Analysis)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, such as vibrational frequencies, which are crucial for the structural elucidation of molecules. Techniques like Density Functional Theory (DFT) are commonly employed to calculate the infrared (IR) and Raman spectra of organic compounds. These calculations can provide a detailed assignment of vibrational modes to specific molecular motions.

For molecules containing the methylthio (−SCH₃) and nitrile (−C≡N) functional groups, DFT calculations can accurately predict the characteristic stretching and bending frequencies. For instance, in a study on a complex molecule containing both a methylthio group and a nitrile group, DFT calculations at the B3PW91 level were used to perform a comprehensive vibrational assignment. iu.edu.sa This type of analysis for 3-(Methylthio)propanenitrile would involve optimizing its molecular geometry and then calculating the harmonic vibrational frequencies.

The predicted spectrum would show characteristic peaks for:

C≡N stretching: Typically observed in the range of 2200-2300 cm⁻¹.

C−S stretching: Generally found in the region of 600-800 cm⁻¹.

CH₂ and CH₃ stretching and bending modes: Occurring at higher and lower frequency regions, respectively.

By comparing the theoretically predicted spectrum with experimental data, a detailed understanding of the molecule's vibrational behavior can be achieved.

Nonlinear Optical (NLO) Properties of Derivatives

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules, guiding the design of new materials with enhanced performance. The key parameters that determine a molecule's NLO response are its polarizability (α) and first-order hyperpolarizability (β).

While specific studies on the NLO properties of this compound derivatives are not prominent, research on other organic molecules provides a framework for understanding how structural modifications could enhance these properties. For instance, the introduction of electron-donating and electron-accepting groups can significantly increase the hyperpolarizability.

Computational studies on various organic derivatives have shown that:

The presence of π-conjugated systems often leads to larger NLO responses.

The strategic placement of donor and acceptor groups can maximize the intramolecular charge transfer, a key factor for high hyperpolarizability values.

Theoretical calculations for derivatives of this compound would involve optimizing their geometries and then computing their polarizability and hyperpolarizability tensors using methods like time-dependent DFT (TD-DFT). This would allow for a systematic investigation of structure-property relationships and the rational design of novel NLO materials.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. This understanding is crucial for optimizing reaction conditions and designing new synthetic routes.

For this compound, computational studies could explore a variety of reactions, including those involving the nitrile group or the sulfur atom. For example, the reactions of nitriles with various reagents have been investigated using computational methods to understand their mechanistic pathways. Similarly, the reactions of elemental sulfur and polysulfides with nucleophiles like cyanide have been elucidated through DFT calculations, revealing the intricate details of their decomposition pathways. chemrxiv.org

A computational study on the reaction mechanisms of this compound could involve:

Mapping the potential energy surface for a given reaction.

Locating the transition state structures and calculating the activation energies.

Identifying any intermediates formed during the course of the reaction.

Such studies would provide a detailed, atomistic-level understanding of the reactivity of this compound, which would be invaluable for its application in organic synthesis and materials science.

Q & A

Q. What are the recommended synthetic methodologies for preparing 3-(Methylthio)propanenitrile and its derivatives?

Methodological Answer: this compound derivatives are typically synthesized via Knoevenagel condensation or nucleophilic substitution reactions. For example, in the synthesis of phenothiazine-cyanochalcones (e.g., compound 1p in ), 3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile reacts with aldehydes in acetonitrile using piperidine as a catalyst and acetic acid as a proton source at 0–5°C for 2 hours . Similar protocols involving ethanol as a solvent and low-temperature conditions (0–5°C) are documented for analogous nitrile derivatives . Key considerations include:

Q. What safety protocols should researchers follow when handling this compound?

Methodological Answer: Safety protocols align with general nitrile-handling guidelines:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Waste disposal : Segregate nitrile-containing waste and transfer it to certified hazardous waste facilities. Incineration with alkaline scrubbers is recommended for complete degradation .

- Emergency measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Antidotes like hydroxocobalamin may be required for cyanide poisoning in severe cases .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the methylthio (–SCH) and nitrile (–CN) groups. For example, in , H NMR peaks at δ 2.5–3.0 ppm confirm the methylthio moiety, while nitrile carbons appear at ~115–120 ppm in C NMR .

- High-Performance Liquid Chromatography (HPLC) : Use methanol-acetonitrile-buffer mobile phases (e.g., 70:30 or 95:5 ratios) with pH 7.5 triethylamine-acetic acid buffers to resolve nitrile derivatives .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS can detect molecular ions (e.g., m/z 133 for this compound) and fragmentation patterns .

Advanced Research Questions

Q. How can mechanistic studies optimize the synthesis of this compound derivatives?

Methodological Answer: Mechanistic insights are gained through kinetic and spectroscopic monitoring:

- Reaction kinetics : Use in-situ FTIR or Raman spectroscopy to track nitrile formation rates. For example, monitor the disappearance of the carbonyl peak (1700–1750 cm) in condensation reactions .

- Isotopic labeling : C-labeled aldehydes can trace carbon migration pathways in Knoevenagel reactions .

- Computational modeling : Density functional theory (DFT) calculations predict transition states and regioselectivity in nucleophilic substitutions involving the methylthio group .

Q. How do structural modifications of this compound influence bioactivity in drug discovery?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups : Nitrile and methylthio moieties enhance electrophilicity, improving binding to biological targets like tubulin or farnesyltransferase (e.g., compound 2b in shows 85% inhibition at 10 μM) .

- Substituent position : Para-substituted aryl groups (e.g., 4-dimethylaminophenyl in 2b ) increase solubility and target affinity compared to ortho/meta isomers .

- Hybrid scaffolds : Conjugation with phenothiazine (as in 1p ) introduces π-π stacking interactions, critical for dual inhibition of enzymes and microtubules .

Q. How can researchers address contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer: Data discrepancies often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Multi-technique validation : Cross-validate NMR, MS, and X-ray crystallography data. For example, uses InChI codes and crystallography to resolve pyridine-propanenitrile tautomerism .

- Standardized conditions : Report solvent, temperature, and concentration in spectral data (e.g., DMSO-d vs. CDCl shifts H NMR peaks by 0.2–0.5 ppm) .

- Batch analysis : Use HPLC (as in ) to confirm purity >98% before spectroscopic analysis .

Q. What strategies ensure high purity of this compound in complex reaction mixtures?

Methodological Answer:

- Chromatographic separation : Employ silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 1:4 to 1:1) to isolate nitriles from byproducts .

- Distillation : Fractional distillation under reduced pressure (e.g., 0.1 mmHg, 70–80°C) removes volatile impurities .

- Recrystallization : Use ethanol-water mixtures (8:2) for nitriles with low solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.